molecular formula C16H24O5 B12563482 Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate CAS No. 143528-02-3

Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate

Cat. No.: B12563482
CAS No.: 143528-02-3
M. Wt: 296.36 g/mol
InChI Key: YCQKGMVYRCLGQM-UHFFFAOYSA-N
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Description

Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate is an organic compound with the molecular formula C16H24O5. It is a colorless to pale yellow liquid that is commonly used as an intermediate in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate typically involves the reaction of 4-hydroxybutanoic acid with 2-(benzyloxy)ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoic acid.

    Reduction: Formation of 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable tool in research and development.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}acetate
  • Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}propanoate
  • Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}hexanoate

Uniqueness

Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate stands out due to its specific ester and ether linkages, which confer unique reactivity and stability. Its ability to undergo a variety of chemical transformations makes it a versatile compound in synthetic chemistry and research applications.

Properties

CAS No.

143528-02-3

Molecular Formula

C16H24O5

Molecular Weight

296.36 g/mol

IUPAC Name

methyl 4-[2-(2-phenylmethoxyethoxy)ethoxy]butanoate

InChI

InChI=1S/C16H24O5/c1-18-16(17)8-5-9-19-10-11-20-12-13-21-14-15-6-3-2-4-7-15/h2-4,6-7H,5,8-14H2,1H3

InChI Key

YCQKGMVYRCLGQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCOCCOCCOCC1=CC=CC=C1

Origin of Product

United States

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